molecular formula C14H27N3O3 B13160382 tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

Cat. No.: B13160382
M. Wt: 285.38 g/mol
InChI Key: GQMAOEVQPOCOFU-NSHDSACASA-N
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Description

tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is further stirred for an extended period. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is unique due to the presence of the piperazine ring, which imparts specific biological activity and reactivity. This structural feature distinguishes it from other carbamates and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-oxo-1-piperazin-1-ylbutan-2-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(2)11(16-13(19)20-14(3,4)5)12(18)17-8-6-15-7-9-17/h10-11,15H,6-9H2,1-5H3,(H,16,19)/t11-/m0/s1

InChI Key

GQMAOEVQPOCOFU-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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